4-(3-Tert-butylphenyl)thian-4-ol

Description

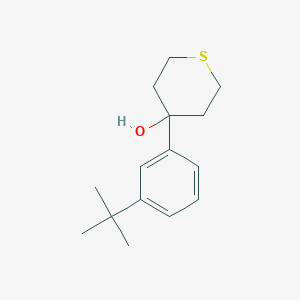

4-(3-Tert-butylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane ring (a six-membered ring with one sulfur atom) substituted at the 4-position with a hydroxyl (-OH) group and a 3-tert-butylphenyl moiety. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent that significantly influences the compound’s steric and electronic properties.

Properties

IUPAC Name |

4-(3-tert-butylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22OS/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11,16H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUUBTYWOXLAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=CC(=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Tert-butylphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents, to maximize the efficiency and yield of the compound. The industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Tert-butylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

4-(3-Tert-butylphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used to study biochemical pathways and interactions. In medicine, this compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. In industry, it can be used in the production of materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Tert-butylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes. Understanding the mechanism of action is crucial for developing new applications and improving the efficacy of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-(3-Tert-butylphenyl)thian-4-ol | 3-(C(CH₃)₃)C₆H₄ | C₁₅H₂₂OS | 250.39* | Bulky tert-butyl group; electron-donating |

| 4-(4-Bromophenyl)thian-4-ol | 4-BrC₆H₄ | C₁₁H₁₃BrOS | 273.19 | Electron-withdrawing Br; halogenated |

| 4-(4-(Trifluoromethyl)phenyl)thian-4-ol | 4-CF₃C₆H₄ | C₁₂H₁₃F₃OS | 262.29 | Strongly electron-withdrawing CF₃ group |

| 4-(3-Chloro-4-fluorophenyl)thian-4-ol | 3-Cl-4-FC₆H₃ | C₁₁H₁₁ClFOS | 245.72 | Mixed halogen substituents; polar |

*Calculated based on molecular formula.

Physicochemical Properties

- Electronic Effects :

- The electron-donating tert-butyl group may increase electron density at the hydroxyl oxygen, slightly reducing acidity compared to electron-withdrawing substituents (e.g., Br, CF₃) .

- The trifluoromethyl group in 4-(4-(Trifluoromethyl)phenyl)thian-4-ol enhances lipophilicity and metabolic stability, a trait valued in pharmaceuticals .

- Crystallographic Behavior : Bulky substituents like tert-butyl can influence crystal packing, as seen in SHELX-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.